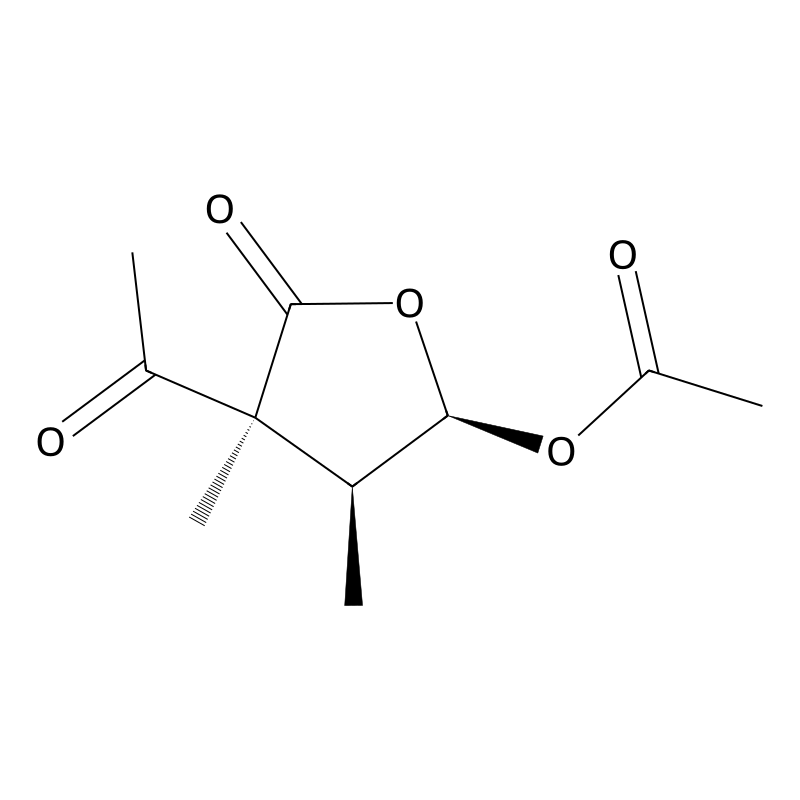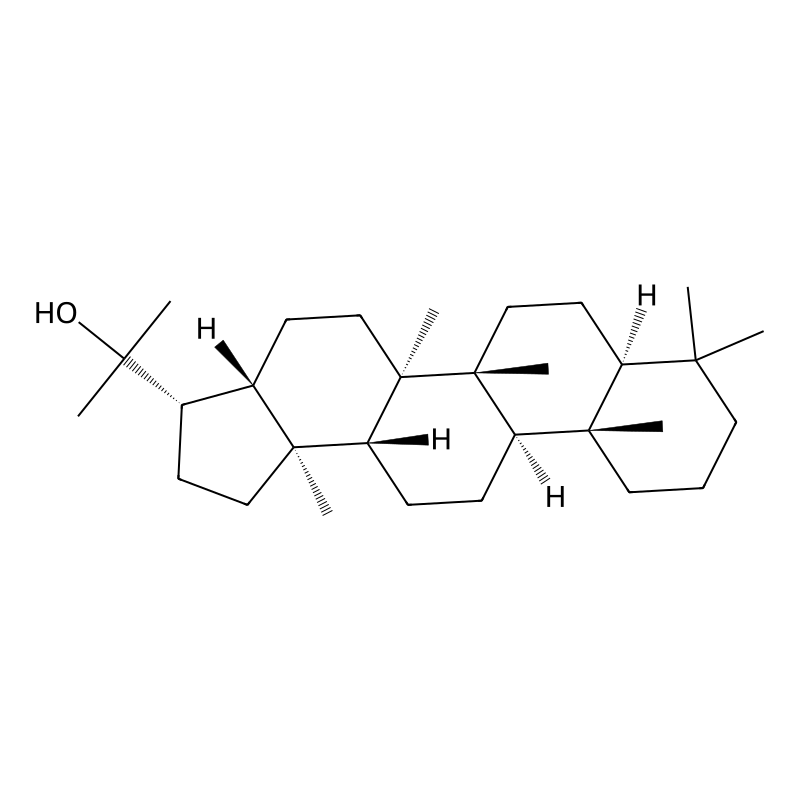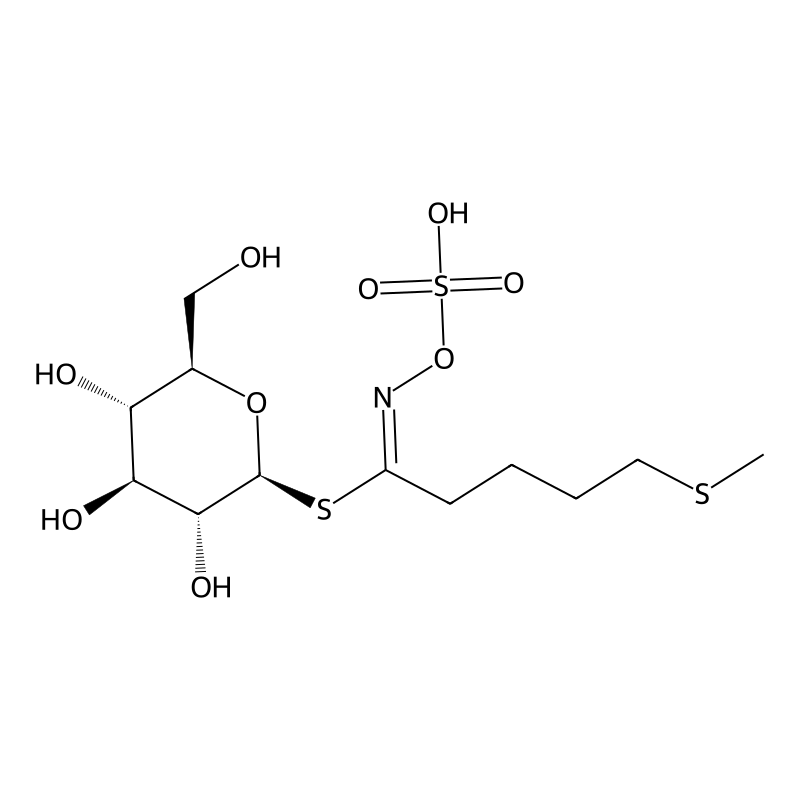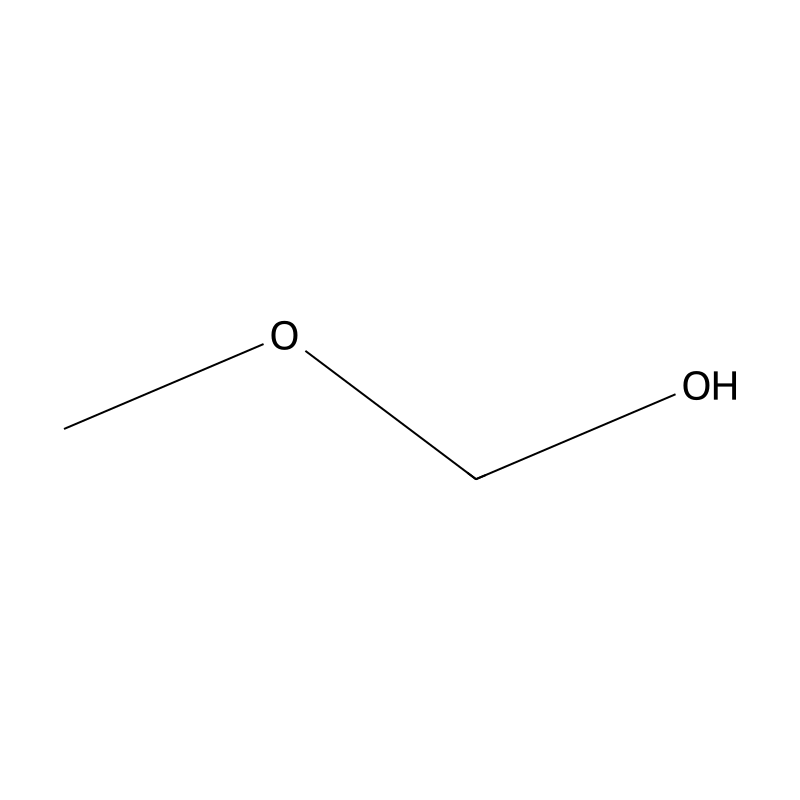Acetomycin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
This response will focus on the scientific research applications of Acetaminophen.
Analgesic and Antipyretic Effects
Acetaminophen is a well-established analgesic (pain reliever) and antipyretic (fever reducer). Its mechanism of action for pain relief is not fully understood, but it's believed to involve inhibiting the production of prostaglandins in the central nervous system . Prostaglandins are involved in pain perception and inflammation.
For fever reduction, Acetaminophen likely acts on the hypothalamus, the part of the brain that regulates body temperature . It helps the body dissipate heat, lowering the internal body temperature.
Other Potential Research Applications
There is ongoing research exploring the potential benefits of Acetaminophen beyond pain and fever. Some areas of investigation include:
- Neurodevelopmental Effects: Recent studies suggest a possible association between prenatal Acetaminophen use and language delays in children. However, more research is needed to confirm this and understand the underlying mechanisms .
- Cardiovascular Effects: Studies are investigating the potential link between regular Acetaminophen intake and increased blood pressure in individuals with hypertension .
Acetomycin, also known as acetaminophen or paracetamol, is a widely used non-opioid analgesic and antipyretic agent. It is primarily employed to alleviate mild to moderate pain and reduce fever. Acetomycin is characterized by its chemical formula and an average molar mass of approximately 151.16 g/mol. Its structure features a para-hydroxyacetanilide configuration, which contributes to its pharmacological properties. Acetomycin is available in various formulations, including tablets, capsules, and liquid forms, making it accessible for both adults and children.
- Conjugation with Glucuronide: Acetomycin is predominantly metabolized through glucuronidation, forming non-toxic glucuronide conjugates.
- Conjugation with Sulfate: Another major pathway involves sulfation, leading to the formation of sulfate conjugates.
- Oxidation via Cytochrome P450: A minor pathway involves the oxidation of acetomycin by cytochrome P450 enzymes, particularly CYP2E1, resulting in the formation of a reactive metabolite known as N-acetyl-p-benzoquinone imine (NAPQI). This metabolite can bind to cellular macromolecules and may lead to toxicity under conditions of glutathione depletion .
Acetomycin exhibits significant biological activity primarily through its analgesic and antipyretic effects. Its mechanism of action is not entirely understood but is believed to involve:
- Inhibition of Prostaglandin Synthesis: Acetomycin may inhibit the enzymes cyclooxygenase-1 and cyclooxygenase-2, reducing the synthesis of prostaglandins that mediate pain and inflammation.
- Action on Central Nervous System: It acts on the hypothalamus to regulate body temperature, leading to peripheral vasodilation and sweating, which contribute to its antipyretic effects .
Additionally, acetomycin has been studied for potential genotoxic effects due to its reactive metabolites that can interact with DNA, particularly under conditions of oxidative stress or glutathione depletion .
The synthesis of acetomycin is typically achieved through the acetylation of p-aminophenol using acetic anhydride or acetyl chloride. The general reaction can be summarized as follows:
- Starting Material: p-Aminophenol
- Reagents: Acetic anhydride (or acetyl chloride) in the presence of a base (e.g., pyridine).
- Reaction Conditions: The reaction mixture is stirred at elevated temperatures until completion.
- Product Isolation: The resulting acetaminophen is purified through recrystallization from water or organic solvents.
This method highlights the reactivity of the amine group in p-aminophenol towards acylation, forming acetomycin efficiently .
Acetomycin is extensively used in clinical settings for various applications:
- Pain Relief: It is effective for treating headaches, toothaches, menstrual cramps, and musculoskeletal pain.
- Fever Reduction: Acetomycin is commonly used to reduce fever in adults and children.
- Combination Therapies: It is often included in combination medications with other analgesics or cold medications due to its synergistic effects.
Despite its widespread use, caution is advised regarding its dosage due to potential hepatotoxicity associated with overdose or chronic use .
Acetomycin interacts with several drugs and substances that can affect its metabolism and efficacy:
- Cytochrome P450 Inducers: Drugs such as phenobarbital may enhance the formation of N-acetyl-p-benzoquinone imine (NAPQI), increasing the risk of liver toxicity.
- Glucuronidation Inhibitors: Medications like ranitidine can inhibit glucuronidation pathways, leading to increased plasma concentrations of acetomycin.
- Alcohol Consumption: Chronic alcohol use can induce liver enzymes that increase NAPQI production, heightening the risk of hepatotoxicity during acetomycin use .
Similar Compounds: Comparison
Several compounds share structural similarities with acetomycin, each exhibiting unique properties:
Acetomycin's unique profile lies in its favorable safety profile compared to non-steroidal anti-inflammatory drugs while still providing effective analgesia and antipyresis without significant gastrointestinal irritation.
Acetomycin is scientifically classified as a gamma-butyrolactone antibiotic with the molecular formula Carbon10Hydrogen14Oxygen5 and a molecular weight of 214.2 daltons. The compound belongs to the broader category of microbial metabolites and is specifically categorized as a gamma-lactone due to its distinctive five-membered ring structure containing an ester linkage. The International Union of Pure and Applied Chemistry name for acetomycin is (2R,3S,4S)-4-acetyl-3,4-dimethyl-5-oxotetrahydrofuran-2-yl acetate, reflecting its complex stereochemical configuration.
The chemical structure of acetomycin features a unique arrangement of functional groups that contribute to its biological activity. The molecule contains three adjacent chiral centers positioned at the lactone ring system, creating a remarkable density of stereochemical complexity. This structural characteristic distinguishes acetomycin from many other naturally occurring antibiotics and contributes to its specific biological properties. The compound exhibits the Chemical Abstracts Service registry number 510-18-9, which serves as its universal chemical identifier in scientific databases.
Acetomycin demonstrates multifaceted biological activities, functioning as an antibiotic with antibacterial, antifungal, and antiprotozoal properties. The compound's classification extends beyond simple antimicrobial activity to include significant antitumor characteristics, making it a compound of considerable interest in cancer research applications. Nuclear magnetic resonance spectroscopy and X-ray crystallography analyses have confirmed the precise three-dimensional structure of acetomycin, providing detailed insights into the molecular basis of its biological activities.
Table 1: Chemical Properties of Acetomycin
Historical Discovery and Nomenclature
The discovery of acetomycin traces back to 1958 when researchers Ettlinger and colleagues at the Swiss Federal Institute of Technology Zurich first reported the isolation and characterization of this unique antibiotic compound. This pioneering work established the foundational knowledge about acetomycin's chemical structure and initial biological properties. The original research team successfully isolated acetomycin from Streptomyces ramulosus cultures, marking the beginning of extensive scientific investigation into this compound's potential applications.
The nomenclature of acetomycin reflects its structural characteristics and biological origins. The name combines "aceto," referring to the acetyl functional groups present in the molecule, with "mycin," a suffix commonly used for antibiotics derived from actinomycetes. This naming convention follows established pharmaceutical nomenclature practices for naturally occurring antibiotics and helps classify acetomycin within the broader family of actinomycete-derived therapeutic compounds.
Following its initial discovery, acetomycin underwent extensive characterization studies that revealed its complex stereochemical structure and diverse biological activities. Research publications from the late 1950s and subsequent decades documented the compound's chemical properties, synthetic pathways, and preliminary biological evaluations. The historical development of acetomycin research demonstrates the evolution of analytical techniques used to study complex natural products, with early investigations relying primarily on classical chemical methods and modern studies incorporating advanced spectroscopic and crystallographic approaches.
Table 2: Historical Timeline of Acetomycin Research
Natural Sources and Biosynthetic Origins
Acetomycin originates from various species within the genus Streptomyces, a group of gram-positive bacteria renowned for producing numerous clinically important antibiotics. The original source organism, Streptomyces ramulosus, remains the most extensively studied producer of acetomycin, though recent research has identified multiple additional Streptomyces species capable of synthesizing this compound. These findings suggest that acetomycin biosynthesis represents a relatively conserved metabolic pathway within certain actinomycete lineages.
Contemporary research has significantly expanded the known sources of acetomycin through comprehensive screening of actinomycete cultures from diverse environmental niches. Recent studies have identified acetomycin production in isolates closely related to Streptomyces catenulae, Streptomyces luozhongensis, Streptomyces thermocarboxydus, and Streptomyces diastaticus. These discoveries demonstrate the widespread occurrence of acetomycin biosynthetic capabilities among actinomycetes and suggest potential ecological roles for this compound in microbial communities.
Particularly noteworthy is the recent identification of acetomycin-producing Streptomyces strains isolated from termite gut microbiomes. These termite gut-associated streptomycetes represent a previously unexplored source of acetomycin and highlight the potential for discovering novel antibiotic-producing organisms in specialized ecological niches. The association between acetomycin-producing bacteria and termite digestive systems suggests potential ecological functions for this compound in maintaining microbial community balance within these complex symbiotic relationships.
The biosynthetic pathway of acetomycin involves the formation of a gamma-butyrolactone ring system through complex enzymatic processes characteristic of actinomycete secondary metabolism. While detailed biosynthetic studies remain limited, the consistent production of acetomycin across multiple Streptomyces species indicates the presence of conserved biosynthetic gene clusters responsible for its synthesis. Understanding these biosynthetic mechanisms represents an important area for future research, particularly for developing biotechnological approaches to acetomycin production.
Table 3: Natural Sources of Acetomycin
Table 4: Biological Activity Profile of Acetomycin
Acetomycin is a naturally occurring compound with the molecular formula C10H14O5 and a molecular weight of 214.21 g/mol [1]. This small molecule was first isolated from Streptomyces ramulosus in 1958 and has since been the subject of various structural studies [19]. The compound features a highly oxygenated structure with three chiral centers, including a quaternary carbon, arranged on a γ-lactone ring [19].
The stereochemical configuration of acetomycin has been definitively established as (3S,4S,5R) [23]. This absolute configuration was determined through a combination of spectroscopic analyses and X-ray crystallography of bromoacetate derivatives [23]. The molecule contains three consecutive chiral centers located on the same α-side of the lactone ring, presenting a significant challenge for stereochemical control in synthetic approaches [19].
Acetomycin possesses a unique structural arrangement with four substituent groups positioned consecutively on a small γ-lactone ring [19]. The structure includes an acetyl group at the quaternary carbon center (position 3), a methyl group at position 4, and an acetoxy group at position 5 [13] [14]. This particular arrangement of functional groups contributes to the compound's distinctive chemical properties and reactivity patterns [19].
The stereochemical configuration of acetomycin can be described as follows:
- Position 3: S configuration at the quaternary carbon bearing the acetyl group [23]
- Position 4: S configuration at the carbon bearing the methyl group [23]
- Position 5: R configuration at the carbon bearing the acetoxy group [23]
This specific stereochemical arrangement has been confirmed through multiple independent studies and is critical to understanding the compound's three-dimensional structure and potential interactions [23] [29].
Crystallographic Analysis and X-ray Diffraction Data
X-ray crystallographic analysis has played a crucial role in elucidating the absolute configuration of acetomycin [23]. While direct crystallographic data for acetomycin itself was initially challenging to obtain due to difficulties in growing suitable crystals, researchers successfully employed an indirect approach by analyzing crystalline derivatives [23] [29].
In a landmark study by Uhr and Zeeck, the structure and absolute configuration of acetomycin were determined through X-ray analysis of a bromoacetate derivative [23]. The researchers first selectively reduced the 3-acetyl side chain of acetomycin using sodium cyanoborohydride, which yielded diastereomeric alcohols [23]. These alcohols were subsequently esterified to produce crystalline bromoacetates, which provided suitable crystals for X-ray diffraction analysis [23].
The X-ray diffraction data revealed that acetomycin crystallizes in the orthorhombic space group P212121, with unit cell dimensions of a = 7.1535(4) Å, b = 10.5157(6) Å, and c = 14.0844(7) Å [11]. The crystal structure analysis confirmed the absolute configuration as (3S,4S,5R), providing definitive evidence for the stereochemical arrangement of the molecule [23] [11].
More recent crystallographic studies have provided additional insights into the three-dimensional structure of acetomycin [11]. X-ray diffraction data collected at 190 K showed unit cell parameters with α = 90°, β = 90°, and γ = 90°, with a calculated density of 1.343 mg/m3 [11]. The crystal structure analysis involved 4049 measured data points, providing a comprehensive understanding of the molecular packing and intermolecular interactions in the crystalline state [11].
The crystallographic data has been instrumental in confirming the absolute configuration of acetomycin and establishing its three-dimensional structure with high precision [23] [11]. This information has been valuable for understanding structure-activity relationships and guiding synthetic approaches to acetomycin and related compounds [19].
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Profiles
Nuclear Magnetic Resonance spectroscopy has been extensively employed to characterize the structure of acetomycin, providing crucial information about its carbon framework and stereochemical arrangement [37]. Both proton (1H) and carbon (13C) NMR spectroscopy have been instrumental in elucidating the structural features of this compound [37].
The 1H NMR spectrum of acetomycin displays several characteristic signals that correspond to its structural elements [37]. The spectrum shows three singlets at δH 2.27, 2.10, and 1.43 ppm, which are attributed to the methyl groups in the molecule [37]. Additionally, two doublets at δH 6.56 and 1.06 ppm and one multiplet at δH 2.72 ppm are observed, corresponding to the protons at positions 5, 9, and 4, respectively [37].
The 13C NMR spectrum of acetomycin reveals ten carbon signals, consistent with its molecular formula C10H14O5 [37]. These signals include:
- One ketone carbonyl at δC 205.7 ppm [37]
- Two ester carbonyls at δC 178.8 and 170.4 ppm [37]
- One acetal methine at δC 95.7 ppm [37]
- One quaternary carbon at δC 58.7 ppm [37]
- One methine at δC 46.2 ppm [37]
- Three methyl groups at δC 28.9, 20.4, and 9.7 ppm [37]
Table 1: NMR Spectroscopic Data for Acetomycin (1H 400 MHz, 13C 100 MHz in methanol-d4)
| Position | δC (ppm) | Multiplicity | δH (J in Hz) | HMBC Correlations |
|---|---|---|---|---|
| 2 | 178.8 | C | - | - |
| 3 | 58.7 | C | - | - |
| 4 | 46.2 | CH | 2.72, m | 3, 5, 6, 8, 9 |
| 5 | 95.7 | CH | 6.56, d (J = 5.2) | 2, 3, 10 |
| 6 | 205.7 | C | - | - |
| 7 | 28.9 | CH3 | 2.27, s | 6 |
| 8 | 20.8 | CH3 | 1.43, s | 2, 3, 4, 6 |
| 9 | 9.7 | CH3 | 1.06, d (J = 7.6) | 3, 4 |
| 10 | 170.4 | C | - | - |
| 11 | 20.4 | CH3 | 2.10, s | 10 |
Two-dimensional NMR experiments have provided additional structural insights [37]. COSY correlations revealed a spin system from the acetal methine proton at δH 6.56 (H-5) to the methine at δH 2.72 (H-4) and δH 1.06 (H-9) [37]. HMBC experiments showed long-range correlations from H-5 to C-2, C-3, and C-10, while correlations from H-4 to C-6 and C-8 confirmed the connection of the five-membered lactone ring to the ketone C-6 and the methyl group C-8 at the quaternary carbon C-3 [37].
These NMR data collectively confirm the structure of acetomycin as a dihydrofuran-2(3H)-one derivative with specific substitution patterns and stereochemical arrangements [37] [11].
Mass Spectrometry Fragmentation Patterns
Mass spectrometry has been a valuable tool for characterizing acetomycin, providing information about its molecular weight, elemental composition, and structural features through fragmentation patterns [37] [11]. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) has been particularly useful in confirming the molecular formula of acetomycin [37].
HR-ESI-MS analysis of acetomycin shows a sodium adduct signal at m/z 237.0734 [M + Na]+, which corresponds to the molecular formula C10H14O5 [37] [11]. This observed mass is in excellent agreement with the calculated value for C10H14O5Na+ (237.0733), with a deviation of only 0.4 ppm, confirming the elemental composition of the compound [11].
The fragmentation pattern of acetomycin in mass spectrometry provides additional structural information [11]. Although detailed fragmentation studies are limited in the literature, the compound undergoes characteristic fragmentations that are consistent with its lactone structure and functional group arrangement [37].
The predicted collision cross-section data for acetomycin provides insights into its behavior in ion mobility mass spectrometry [14]. Various adducts of acetomycin show different collision cross-section values:
- [M+H]+ (m/z 215.09140): 140.3 Ų [14]
- [M+Na]+ (m/z 237.07334): 149.1 Ų [14]
- [M-H]- (m/z 213.07684): 145.1 Ų [14]
- [M+NH4]+ (m/z 232.11794): 161.8 Ų [14]
These collision cross-section values reflect the three-dimensional structure of acetomycin and its adducts in the gas phase, providing complementary information to other structural characterization techniques [14].
Mass spectrometry has also been valuable in monitoring the purity of acetomycin samples and in identifying the compound in complex mixtures, such as fermentation broths or natural product extracts [37] [11]. The distinctive mass spectral features of acetomycin make it readily identifiable in such contexts [11].
Infrared (IR) and Ultraviolet (UV) Spectral Features
Infrared (IR) and ultraviolet (UV) spectroscopy have provided valuable information about the functional groups and electronic structure of acetomycin [11] [15]. These spectroscopic techniques complement NMR and mass spectrometry data, offering additional insights into the structural features of the compound [15].
The IR spectrum of acetomycin exhibits characteristic absorption bands that correspond to its functional groups [15]. The most prominent features include:
- Strong absorption bands in the region of 1700-1750 cm-1, attributed to the carbonyl stretching vibrations of the ester and ketone groups [15]
- Absorption bands around 1200-1250 cm-1, corresponding to C-O stretching vibrations [15]
- Bands in the 2900-3000 cm-1 region, associated with C-H stretching vibrations of methyl and methine groups [15]
These IR spectral features are consistent with the presence of ester, ketone, and lactone functionalities in the acetomycin structure [15]. The specific pattern of absorption bands provides a characteristic fingerprint that can be used for identification and purity assessment of acetomycin samples [15].
The UV spectrum of acetomycin shows relatively weak absorption features, as expected for a compound lacking extensive conjugation or aromatic systems [15]. The compound exhibits absorption maxima in the short-wavelength UV region, primarily due to the n→π* transitions of the carbonyl groups [15]. The specific UV absorption characteristics can be useful for monitoring acetomycin in chromatographic separations and for quantitative analysis [15].
Circular dichroism (CD) spectroscopy has also been employed to study acetomycin, providing information about its chiral properties and absolute configuration [23]. The CD spectrum of acetomycin shows characteristic Cotton effects that are consistent with its established absolute configuration (3S,4S,5R) [23]. This spectroscopic technique has been particularly valuable in confirming the stereochemical assignments made through X-ray crystallography and NMR studies [23].
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Wikipedia
Dates
Formation of chiral quaternary carbon stereocenters using silylene transfer reactions: enantioselective synthesis of (+)-5-epi-acetomycin
Stacie A Calad, K A WoerpelPMID: 17305349 DOI: 10.1021/ol063072p
Abstract
Chiral quaternary carbon stereocenters can be established with high diastereoselectivity by a silylene transfer/Ireland-Claisen rearrangement. The utility of this method was demonstrated by application to a synthesis of (+)-5-epi-acetomycin. [reaction: see text]The structure of acetomycin. Spectroscopic characterization and X-ray analysis of a bromo derivative
H Uhr, A Zeeck, W Clegg, E Egert, H Fuhrer, H H PeterPMID: 4093332 DOI: 10.7164/antibiotics.38.1684
Abstract
Acetomycin (1a), known since 1958, has been further characterized by NMR and CD spectra. The 3-acetyl side chain of 1a is reduced selectively by sodium cyanoborohydride yielding the diastereomeric alcohols 2a and 3a, which were esterified to the crystalline bromoacetates 2c and 3c. The structure and absolute configuration of 3c was determined by X-ray analysis. From these data the absolute configuration of 1a followed as 3S, 4S, 5R.Total synthesis of (+/-)-acetomycin and design of esterase-resistant analogs
J Uenishi, N Kobayashi, S Komine, T Okadai, O Yonemitsu, T Sasaki, Y YamadaPMID: 10319430 DOI: 10.1248/cpb.47.517
Abstract
The synthesis of acetomycin and related analogs was investigated. Acetomycin was synthesized from diethyl allyl(methyl)malonate in 6.5% yield over 18 steps. The total number of steps was improved compared to our previous synthesis; i.e., four steps shorter, and the total yield was 4.5% greater than the previous synthesis. Acetomycin analogs with benzoyloxy and pivaloyloxy groups, instead of an acetoxy group at the 5-position of the gamma-butyrolactone ring were designed as esterase-resistant models and prepared similarly. Although they showed a similar level of cytotoxicity as acetomycin in vitro, they were not resistant to porcine liver esterase, and lost cytotoxicity in vivo.Biological effects of acetomycin. II. Inactivation by esterases in vitro
S W Mamber, J D Mitulski, P E Borondy, J B TunacPMID: 3558119 DOI: 10.7164/antibiotics.40.77
Abstract
Acetomycin has antitumor activity in vitro but not in vivo. HCT-8 human colon adenocarcinoma assays in the presence of a drug metabolizing system (rat liver S9 fraction) demonstrated that liver enzymes inactivated acetomycin. The structure of acetomycin suggested that an esterase could be the key inactivating enzyme. Assays with porcine liver esterase (EC 3.1.1.1) showed that this enzyme rapidly abolishes the activity of acetomycin against HCT-8 cells. The potential utility of acetomycin as an antitumor agent thus depends on finding a means of preventing esterase inactivation.Biological effects of acetomycin. I. Activity against tumor cells in vitro and in vivo
S W Mamber, J D Mitulski, K L Hamelehle, J C French, G C Hokanson, J L Shillis, W R Leopold, D D Von Hoff, J B TunacPMID: 3558118 DOI: 10.7164/antibiotics.40.73
Abstract
The antibiotic acetomycin was active in vitro against HCT-8 human colon adenocarcinoma cells (IC50, 1.5 microgram/ml) and L1210 murine leukemia cells (IC50, 2.2 micrograms/ml). Acetomycin also had marked activity in the human tumor stem cell assay, with a 33% overall response rate (less than or equal to 30% survival) against 49 primary tumors. However, acetomycin was inactive in four in vivo tumor assay systems (L1210 and P388 leukemias, B16 melanoma and the MX-1 mammary xenograft system). This lack of in vivo activity may result from metabolic inactivation of acetomycin.The structure and absolute configuration of acetomycin
F H Cano, C Foces-Foces, J ElgueroPMID: 3271088 DOI: 10.1107/s0108270188001337








